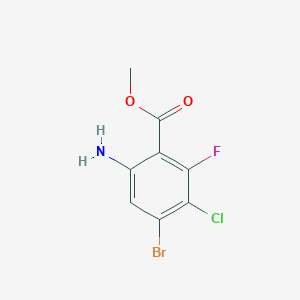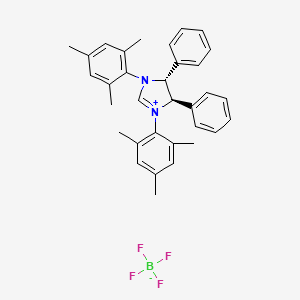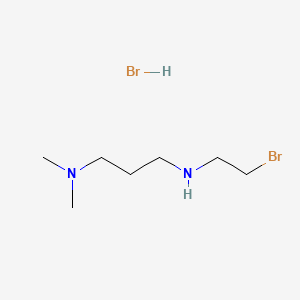
Phosphine oxide, bis(iodomethyl)methyl-
Übersicht
Beschreibung
Phosphine oxide, bis(iodomethyl)methyl- is an organophosphorus compound characterized by the presence of a phosphine oxide group bonded to two iodomethyl groups and one methyl group
Vorbereitungsmethoden
The synthesis of phosphine oxide, bis(iodomethyl)methyl- typically involves the reaction of methylphosphine oxide with iodomethane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of hydrogen atoms with iodomethyl groups. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Analyse Chemischer Reaktionen
Phosphine oxide, bis(iodomethyl)methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The iodomethyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the iodine atoms. Common reagents for these reactions include sodium azide or potassium cyanide.
Elimination: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes or other unsaturated compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Phosphine oxide, bis(iodomethyl)methyl- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the preparation of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its role as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of phosphine oxide, bis(iodomethyl)methyl- involves its ability to interact with various molecular targets. The phosphine oxide group can coordinate with metal ions, forming stable complexes that are useful in catalysis and other chemical processes. The iodomethyl groups can participate in nucleophilic substitution reactions, allowing the compound to act as a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Phosphine oxide, bis(iodomethyl)methyl- can be compared with other similar compounds, such as:
Phosphine oxide, bis(chloromethyl)methyl-: This compound has chlorine atoms instead of iodine, leading to different reactivity and applications.
Phosphine oxide, bis(bromomethyl)methyl-: The presence of bromine atoms affects the compound’s chemical properties and its use in synthesis.
Phosphine oxide, bis(fluoromethyl)methyl-: Fluorine atoms impart unique characteristics, making this compound useful in specific applications.
The uniqueness of phosphine oxide, bis(iodomethyl)methyl- lies in its specific reactivity due to the presence of iodomethyl groups, which can undergo a variety of chemical transformations .
Eigenschaften
IUPAC Name |
iodo-[iodomethyl(methyl)phosphoryl]methane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7I2OP/c1-7(6,2-4)3-5/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECQUNVGVOBZKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(CI)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7I2OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394415 | |
| Record name | Phosphine oxide, bis(iodomethyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13916-01-3 | |
| Record name | Phosphine oxide, bis(iodomethyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8234440.png)




![6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B8234467.png)

![(2S,3R,4R,5S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol](/img/structure/B8234482.png)
![benzyl N-[[(6aR,9S,10aR)-4,6a,7,9,10a-pentamethyl-8,10-dihydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl]carbamate](/img/structure/B8234485.png)



